HEMATOXYLIN

Catalog No.
S571122
CAS No.
517-28-2
M.F
C16H14O6
M. Wt
302.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HEMATOXYLIN

CAS Number

517-28-2

Product Name

HEMATOXYLIN

IUPAC Name

(6aR,11bS)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,4,6a,9,10-pentol

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

InChI

InChI=1S/C16H14O6/c17-10-2-1-8-13-9-4-12(19)11(18)3-7(9)5-16(13,21)6-22-15(8)14(10)20/h1-4,13,17-21H,5-6H2/t13-,16+/m1/s1

InChI Key

WZUVPPKBWHMQCE-CJNGLKHVSA-N

SMILES

C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4O)O)O)O)O

Solubility

Slightly soluble in cold; soluble in hot (NTP, 1992)

Synonyms

Haematoxylon, Hematoxiline, Hematoxylin, Hemotoxylin, Hydroxybrasilin, Hydroxybrazilin

Canonical SMILES

C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4O)O)O)O)O

Isomeric SMILES

C1C2=CC(=C(C=C2[C@@H]3[C@]1(COC4=C3C=CC(=C4O)O)O)O)O

Hematoxylin is a natural dye extracted from the heartwood of Haematoxylon campechianum, a tree native to Central America []. It has been used for centuries as a biological stain, but its application in scientific research is particularly noteworthy. Here are some key aspects of its use:

Histopathology

Hematoxylin is a crucial component of the hematoxylin and eosin (H&E) staining technique, the gold standard for tissue examination in pathology. H&E stains cell nuclei blue with hematoxylin and cytoplasm and extracellular components pink with eosin, allowing researchers to:

  • Visualize tissue morphology: H&E staining provides a clear picture of tissue architecture, including cell size, shape, and organization, which is vital for diagnosing various diseases, including cancer.
  • Identify cellular components: Hematoxylin's specific affinity for nucleic acids enables researchers to differentiate between different cell types and analyze their abundance within a tissue sample.

Drug Discovery and Development

Hematoxylin plays a role in drug discovery and development by aiding in:

  • Cell viability assays: Hematoxylin staining can be used to assess cell viability after drug treatment. Live cells with intact nuclei stain blue, while dead cells lose their ability to retain the stain [].
  • Toxicity studies: H&E staining of tissue sections from animal models helps researchers evaluate drug-induced changes in organ morphology and cellular composition, providing insights into potential side effects [].

Other Research Applications

Beyond histopathology and drug discovery, hematoxylin finds use in various scientific research fields, including:

  • Stem cell research: Hematoxylin staining helps identify and characterize different stem cell populations based on their nuclear morphology.
  • Neuroscience: Researchers use hematoxylin to visualize brain tissue architecture and study neuronal morphology.

Hematoxylin is renowned for its ability to stain cell nuclei a purplish blue, making it an essential component in the widely used hematoxylin and eosin staining technique (H&E stain) for tissue examination. This staining method allows pathologists to differentiate between nuclear and cytoplasmic components of cells effectively .

Hematoxylin's staining mechanism relies on its interaction with cell nuclei. As mentioned previously, the hematoxylin-mordant complex binds to the phosphate groups of DNA in the nucleus due to electrostatic attractions. This selective binding allows for clear visualization of the nucleus under a microscope []. The intensity of staining can vary depending on the amount of DNA present, with higher DNA content resulting in darker staining [].

  • Skin Irritation: Prolonged or repeated contact with hematoxylin can cause skin irritation.
  • Eye Irritation: Hematoxylin dust or solution can irritate the eyes.
  • Inhalation: Inhalation of hematoxylin dust should be avoided as it can irritate the respiratory tract.

The primary chemical reaction involving hematoxylin is its oxidation to hematein. This process can occur naturally through exposure to air and light or can be facilitated chemically using oxidizing agents such as sodium iodate. The oxidation process transforms hematoxylin into hematein, which then binds with metal ions to form stable complexes that exhibit strong coloration .

When combined with aluminum ions, the resulting complex (hemalum) exhibits cationic properties that enable it to bind negatively charged molecules in tissues, particularly nucleic acids. This binding mechanism is crucial for the selective staining of cell nuclei . Additionally, variations in pH can affect the staining intensity, with acidic conditions generally leading to decreased staining effectiveness .

Hematoxylin exhibits significant biological activity primarily through its role as a histological stain. Its ability to bind to nucleic acids allows for the visualization of cellular structures under a microscope. The interaction between hematein-aluminum complexes and DNA enables pathologists to observe chromatin patterns, which can provide insights into cellular health and pathology .

Hematoxylin can be synthesized through various methods:

  • Natural Extraction: Hematoxylin is extracted from the heartwood of Haematoxylum campechianum. The wood is processed to obtain the dye.
  • Oxidation Process: The extracted hematoxylin must be oxidized to form hematein. This can be achieved:
    • Naturally: By exposure to air and light over time.
    • Chemically: Using agents such as sodium iodate or mercuric oxide .
  • Formulation: Hematoxylin is often formulated with different mordants (metal salts) like aluminum or iron to enhance its staining properties. These formulations vary based on specific laboratory protocols and desired staining outcomes .

Hematoxylin is predominantly used in histology for:

  • Nuclear Staining: It stains cell nuclei blue or purple, allowing for differentiation between nuclear and cytoplasmic components.
  • Histopathology: Hematoxylin is a key component in H&E staining, which is essential for diagnosing diseases from tissue samples.
  • Cytology: It is also utilized in Papanicolaou stains for examining cytological specimens .
  • Textile and Leather Dyeing: Historically, hematoxylin has been used as a dye in various industries due to its vibrant coloration properties .

Studies on hematoxylin's interactions primarily focus on its binding mechanisms with nucleic acids and proteins. The formation of hemalum complexes facilitates the binding of hematoxylin to DNA through coordinate bonds, which are crucial for effective nuclear staining. Research has demonstrated that varying conditions such as pH and the presence of different metal ions can significantly influence the binding efficiency and staining characteristics of hematoxylin .

Additionally, interaction studies have explored how different formulations of hematoxylin affect its stability and efficacy as a stain. For instance, variations in the type of mordant used can lead to differences in color intensity and specificity during tissue staining procedures .

Several compounds share similarities with hematoxylin in terms of their applications as dyes or stains. Here are some notable examples:

CompoundChemical FormulaPrimary UseUnique Features
Eosin YC₁₈H₁₈Br₄O₅Cytoplasmic stainAnionic dye that stains proteins pink
Toluidine BlueC₁₄H₁₅N₃SNuclear stainBasic dye that binds nucleic acids
Methylene BlueC₁₆H₁₈ClN₃SStaining bacteriaCationic dye with antibacterial properties
Giemsa StainC₂₃H₂₃N₂O₅SBlood smearsStains cellular components in blood
Safranin OC₂₁H₁₅ClN₂OCounterstainStains gram-negative bacteria red

Uniqueness of Hematoxylin

Hematoxylin's uniqueness lies in its specific affinity for nucleic acids due to its cationic nature when complexed with aluminum ions. This characteristic allows it to provide clear differentiation between nuclear and cytoplasmic components in histological preparations, making it indispensable in pathology. Unlike other dyes that may stain various cellular components indiscriminately, hematoxylin's selective binding enhances diagnostic accuracy in tissue analysis .

Physical Description

Hematoxylin appears as white to yellowish crystals that redden on exposure to light. (NTP, 1992)
Trihydrate: White to yellowish solid; Turns red when exposed to light; [Merck Index] Slightly beige powder; [MSDSonline]

XLogP3

1.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

302.07903816 g/mol

Monoisotopic Mass

302.07903816 g/mol

Heavy Atom Count

22

Melting Point

212 to 248 °F (NTP, 1992)

UNII

YKM8PY2Z55

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 57 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 54 of 57 companies with hazard statement code(s):;
H302 (77.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (94.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Coloring Agents

Mechanism of Action

BRAZILIN, TOGETHER WITH HEMATOXYLIN, A CONSTITUENT OF HAEMATOXYLON CAMPECHIANUM WOOD, EXHIBITED ANTIINFLAMMATORY ACTIVITIES IN CARRAGEENIN-INDUCED RAT PAW EDEMA TEST & FERTILE EGG TEST.

Pictograms

Irritant

Irritant

Other CAS

517-28-2

Wikipedia

Haematoxylin

Use Classification

Cosmetics -> Astringent; Antimicrobial

Methods of Manufacturing

EXTRACTED FROM THE HEART-WOOD OF THE TREE HAEMATOXYLON CAMPECHIANUM L., LEGUMINOSAE (LOGWOOD)
SYNTH: DANN, HOFMAN, ANGEW CHEM 75, 1125 (1963); MORSINGH, ROBINSON, TETRAHEDRON 26, 281 (1970)...

General Manufacturing Information

Benz[b]indeno[1,2-d]pyran-3,4,6a,9,10(6H)-pentol, 7,11b-dihydro-, (6aS,11bR)-: ACTIVE

Stability Shelf Life

TURNS RED ON EXPOSURE TO LIGHT; ITS SOLN DARKEN ON STANDING /TRIHYDRATE/

Dates

Modify: 2023-08-15



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